3-(methoxymethyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)morpholine hydrochloride is an organic compound with the molecular formula C6H14ClNO2. It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring with both nitrogen and oxygen atoms. This compound is commonly used in various fields, including drug synthesis and organic synthesis .
Scientific Research Applications
3-(Methoxymethyl)morpholine hydrochloride has a wide range of applications in scientific research :
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of catalysts, reducing agents, and other industrial chemicals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
While specific future directions for 3-(methoxymethyl)morpholine hydrochloride are not mentioned in the search results, morpholine derivatives are of interest in various areas of research, including life science, material science, chemical synthesis, and chromatography . They are often used in research and development under the supervision of technically qualified individuals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)morpholine hydrochloride typically involves the following steps :
Condensation Reaction: Methanol and formaldehyde are condensed under alkaline conditions to produce methoxymethyl alcohol (methylal).
Reaction with Morpholine: Methoxymethyl alcohol reacts with morpholine under alkaline conditions to form 4-(methoxymethyl)-morpholine.
Hydrochloride Formation: The final step involves converting 4-(methoxymethyl)-morpholine to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways . It can act as a central inhibitory agent on several kinase enzymes involved in cytokinesis and cell cycle regulation. This inhibition can affect various biological processes, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
®-3-(Methoxymethyl)morpholine hydrochloride: A stereoisomer with similar properties but different spatial arrangement.
4-(Methoxymethyl)-morpholine: A precursor in the synthesis of 3-(methoxymethyl)morpholine hydrochloride.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it a versatile reagent in both laboratory and industrial settings. Its ability to act on specific molecular targets also distinguishes it from other morpholine derivatives.
Properties
CAS No. |
955400-08-5 |
---|---|
Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.